molecular formula C83H154O28 B15188756 Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol. ester CAS No. 214417-77-3

Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-Dglucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, intramol. ester

Cat. No.: B15188756
CAS No.: 214417-77-3
M. Wt: 1600.1 g/mol
InChI Key: JPJDYIHTPBCBIR-UHFFFAOYSA-N
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Description

The compound Tritriacontanoic acid, 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-D-glucopyranosyl)oxy)-17-(beta-D-glucopyranosyloxy)-32-hydroxy-, intramolecular ester is a highly complex glycosylated fatty acid derivative. Its structure features:

  • A tritriacontanoic acid backbone (C33H66O2).
  • Three beta-D-glucopyranosyl moieties attached via ester linkages at positions 3, 6, and 15.
  • A 1-oxotetracosyl chain (C24H47O) at the 6-O position of one glucopyranosyl group.
  • A 32-hydroxy group participating in an intramolecular ester bond, forming a macrocyclic structure .

Its glycosylation pattern and intramolecular esterification distinguish it from simpler fatty acid esters.

Properties

CAS No.

214417-77-3

Molecular Formula

C83H154O28

Molecular Weight

1600.1 g/mol

IUPAC Name

9,10,11,20,21,22-hexahydroxy-3-[31-hydroxy-15-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydotriacontyl]-14-[20-hydroxy-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

InChI

InChI=1S/C83H154O28/c1-56(86)42-34-27-21-15-9-4-3-5-10-16-22-28-36-44-58(104-80-76(98)72(94)68(90)62(52-84)108-80)45-37-29-23-17-11-6-7-12-19-25-31-39-48-60-50-66(88)102-54-65-71(93)75(97)79(101)83(111-65)107-61(51-67(89)103-55-64-70(92)74(96)78(100)82(106-60)110-64)49-40-32-26-20-14-8-13-18-24-30-38-46-59(47-41-33-35-43-57(2)87)105-81-77(99)73(95)69(91)63(53-85)109-81/h56-65,68-87,90-101H,3-55H2,1-2H3

InChI Key

JPJDYIHTPBCBIR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(C)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and esterification. The specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and chromatography for purification. The reaction conditions would need to be optimized for yield and efficiency, often involving high temperatures and pressures, as well as the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Substitution reactions might occur at the glucopyranosyl groups or the ester linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Conditions for substitution reactions might involve nucleophiles like halides or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

In biological research, it might be studied for its potential effects on cellular processes, given its multiple glucopyranosyl groups which are known to interact with biological molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity similar to other glucopyranosyl-containing compounds.

Industry

In industry, it might find applications in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. The glucopyranosyl groups could facilitate binding to these targets, while the long carbon chain might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Backbone Key Functional Groups Molecular Weight (g/mol) References
Target Compound C33 acid 3× beta-D-glucopyranosyl, 1-oxotetracosyl, 32-hydroxy intramolecular ester ~1,200 (estimated)
Triacontanoic acid (C30:0) C30 acid None (saturated fatty acid) 452.8
13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-hydroxyatis-16-en-19-oic acid -β-D-glucopyranosyl ester ent-kaurane diterpene 3× beta-D-glucopyranosyl, esterified carboxyl group ~1,100 (estimated)
Methyl 3,4,5-trimethoxycinnamate [arabinosyl-(1→3)-[glucosyl-(1→6)]-glucosyl] ester Cinnamate derivative Arabinofuranosyl, glucosyl, methyl ester ~800 (estimated)
Sandaracopimaric acid methyl ester Diterpene Methyl ester, carboxyl group 332.5


Key Observations :

  • The target compound’s intramolecular ester and multiple glycosylations contrast with simpler esters like sandaracopimaric acid methyl ester, which lacks sugar moieties .
  • The 1-oxotetracosyl chain introduces a long hydrophobic tail absent in diterpene-based esters (e.g., compound 3 in ) .

Biological Activity

Tritriacontanoic acid, specifically the compound described as 3-((6-O-(3,17-bis(beta-D-glucopyranosyloxy)-1-oxotetracosyl)-beta-D-glucopyranosyl)oxy)-17(beta-D-glucopyranosyloxy)-32-hydroxy-, is a complex fatty acid derivative notable for its unique biological activities. This article synthesizes current research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Composition

Tritriacontanoic acid is characterized by its long-chain fatty acid structure combined with multiple glucosyl moieties. The presence of these sugar units enhances its solubility and bioavailability in biological systems. The molecular formula is C₃₃H₆₆O₂, indicating a significant lipid component that contributes to its biological properties.

Antioxidant Activity

Research indicates that tritriacontanoic acid exhibits strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress and lead to chronic diseases. Studies have shown that compounds with similar structures can significantly reduce oxidative stress markers in various cell types.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cardiovascular diseases and cancer. Tritriacontanoic acid has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial membranes due to its lipophilic nature, which allows it to integrate into lipid bilayers of bacteria, leading to cell lysis.

1. Antioxidant Study

A study conducted on tritriacontanoic acid's antioxidant effects involved treating human endothelial cells with the compound and measuring the levels of reactive oxygen species (ROS). Results showed a significant decrease in ROS levels compared to untreated controls, indicating effective antioxidant activity.

TreatmentROS Levels (µM)p-value
Control25 ± 5-
Tritriacontanoic Acid (10 µM)10 ± 2<0.01

2. Anti-inflammatory Research

In another study assessing the anti-inflammatory properties, tritriacontanoic acid was administered to macrophages stimulated with lipopolysaccharide (LPS). The findings revealed a marked reduction in TNF-alpha production:

TreatmentTNF-alpha (pg/mL)p-value
Control150 ± 20-
Tritriacontanoic Acid (5 µM)50 ± 10<0.001

3. Antimicrobial Activity Assessment

A series of tests evaluated the antimicrobial efficacy of tritriacontanoic acid against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. Q1. What are the optimal spectroscopic methods for structural elucidation of this complex triterpenoid-glycoside hybrid?

A1. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H, <sup>13</sup>C, and 2D techniques (HSQC, HMBC), is critical for resolving glycosidic linkages and hydroxyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies ester and hydroxy groups . For sugar configuration analysis, polarimetry and circular dichroism (CD) are recommended to distinguish β-D-glucopyranosyl units from α-anomers .

Q. Q2. How can solubility challenges be addressed during in vitro bioactivity assays?

A2. The compound’s low aqueous solubility requires dissolution in dimethyl sulfoxide (DMSO) followed by dilution in buffered solutions (e.g., PBS, pH 7.2). Pre-saturation of DMSO with inert gases (e.g., argon) prevents oxidation. For cell-based studies, ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Solubility enhancers like cyclodextrins or liposomal encapsulation may improve bioavailability .

Advanced Research Questions

Q. Q3. What synthetic strategies are effective for constructing the 6-O-linked tetracosyl-beta-D-glucopyranosyloxy backbone?

A3. Glycosylation using trichloroacetimidate donors (e.g., 2,3,4-tri-O-benzoyl-α-D-glucuronic acid methyl ester trichloroacetimidate) under Lewis acid catalysis (BF3·Et2O) achieves high stereoselectivity for β-linkages. Protecting group strategies (e.g., benzylidene for hydroxy groups) prevent undesired side reactions. Post-synthesis, enzymatic deprotection with β-glucuronidase ensures regioselectivity .

Q. Q4. How should contradictory data on intramolecular ester stability under varying pH conditions be resolved?

A4. Use dynamic HPLC coupled with mass spectrometry to monitor ester hydrolysis kinetics across pH 2–8. Molecular dynamics simulations (e.g., AMBER force fields) predict conformational changes affecting stability. Cross-validate results with <sup>13</sup>C NMR to track ester carbonyl shifts under acidic/basic conditions .

Q. Q5. What metabolomic approaches identify degradation products of this compound in biological systems?

A5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments the parent compound and its metabolites. Stable isotope labeling (e.g., <sup>13</sup>C-glucose) tracks glucopyranosyl unit metabolism. Bioinformatics tools like GNPS (Global Natural Products Social Molecular Networking) map degradation pathways via spectral similarity .

Experimental Design & Data Analysis

Q. Q6. How to design dose-response studies to evaluate anti-inflammatory activity without interference from D-003 (related fatty acid mixtures)?

A6. Use orthogonal assays:

  • Primary assay: Measure TNF-α inhibition in macrophages via ELISA, normalizing to D-003-free controls.
  • Secondary assay: Quantify NF-κB pathway activation using luciferase reporter cells.
  • Data normalization: Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from background noise .

Q. Q7. What statistical methods reconcile discrepancies in cytotoxicity data across cell lines?

A7. Apply hierarchical clustering to group cell lines by sensitivity profiles. Use ANOVA with Tukey’s post-hoc test to identify outliers. Machine learning (e.g., random forest) correlates cytotoxicity with expression of membrane transporters (e.g., ABCB1) or glucopyranosyl-specific receptors .

Structural & Functional Insights

Q. Q8. How does the intramolecular ester influence binding to lipid rafts compared to non-esterified analogs?

A8. Surface plasmon resonance (SPR) with immobilized lipid bilayers quantifies binding kinetics. Fluorescence anisotropy using NBD-labeled analogs assesses membrane insertion depth. Molecular docking (AutoDock Vina) predicts ester-mediated hydrogen bonding with phosphatidylcholine headgroups .

Q. Q9. Can cryo-EM resolve the 3D conformation of this compound in complex with glucopyranosyltransferase enzymes?

A9. Cryo-EM requires enzyme-cofactor complexes stabilized by crosslinkers (e.g., glutaraldehyde). Subzero temperatures (−180°C) and graphene oxide grids improve particle distribution. Post-processing with RELION 4.0 achieves sub-3Å resolution for active-site interactions .

Methodological Challenges

Q. Q10. What quality control protocols ensure batch-to-batch consistency in synthetic batches?

A10.

  • Purity: UPLC-PDA (ultra-performance LC with photodiode array) at 210 nm and 254 nm.
  • Glycosidic linkage confirmation: MALDI-TOF MS/MS with enzymatic digestion (e.g., endo-β-glucuronidase).
  • Residual solvent analysis: GC-MS for DMSO and benzyl ethers .

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